Cas no 748772-69-2 (3-2-(propan-2-yloxy)phenylpropan-1-amine)

3-2-(propan-2-yloxy)phenylpropan-1-amine structure
748772-69-2 structure
Product Name:3-2-(propan-2-yloxy)phenylpropan-1-amine
CAS No:748772-69-2
MF:C12H19NO
MW:193.285363435745
CID:561178
PubChem ID:17608826
Update Time:2025-04-19

3-2-(propan-2-yloxy)phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamine,2-(1-methylethoxy)-
    • Benzenepropanamine, 2-(1-methylethoxy)- (9CI)
    • 3-(2-propan-2-yloxyphenyl)propan-1-amine
    • 3-2-(propan-2-yloxy)phenylpropan-1-amine
    • EN300-1867721
    • 3-[2-(propan-2-yloxy)phenyl]propan-1-amine
    • DTXSID80589848
    • AKOS000345218
    • 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine
    • 748772-69-2
    • SCHEMBL1470815
    • Inchi: 1S/C12H19NO/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10H,5,7,9,13H2,1-2H3
    • InChI Key: PEIOFFBSZCLTKG-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1C=CC=CC=1CCCN

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

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